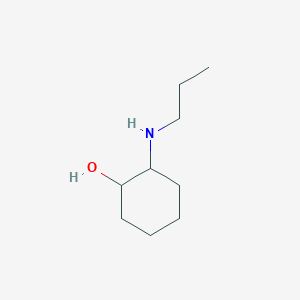
2-(Propylamino)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propylamino)cyclohexanol, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive drugs. It is structurally similar to amphetamine and methamphetamine. This compound is commonly used as a nasal decongestant and is also used recreationally for its stimulant effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylamino)cyclohexanol typically involves the reaction of cyclohexanone with propylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The process involves the following steps:
Formation of Imine: Cyclohexanone reacts with propylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form 2-(propylamino)cyclohexanol.
Industrial Production Methods
Industrial production of 2-(propylamino)cyclohexanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propylamino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Secondary amines.
Substitution: Various substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Propylamino)cyclohexanol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for its potential therapeutic uses, including as a nasal decongestant and in the treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-(propylamino)cyclohexanol involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, energy, and euphoria. The compound targets monoamine transporters and inhibits their reuptake, resulting in elevated levels of neurotransmitters in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amphetamine: Similar stimulant effects but with a different chemical structure.
Methamphetamine: More potent stimulant with a higher potential for abuse.
Cyclohexanol: Similar structure but lacks the propylamino group, resulting in different chemical properties and uses.
Uniqueness
2-(Propylamino)cyclohexanol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a cyclohexanol backbone with a propylamino group makes it a versatile compound with various applications in different fields.
Eigenschaften
CAS-Nummer |
66179-67-7 |
|---|---|
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
2-(propylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3 |
InChI-Schlüssel |
SXOCCHYQGUFUDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


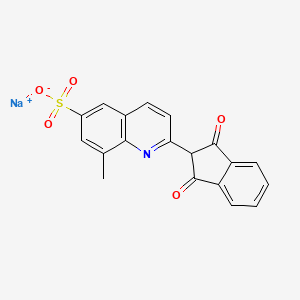
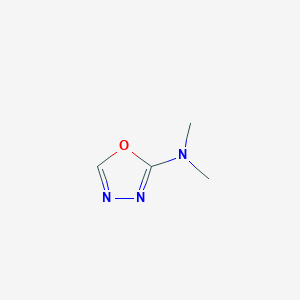
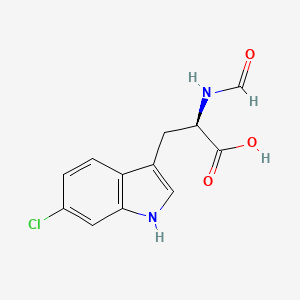
![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)
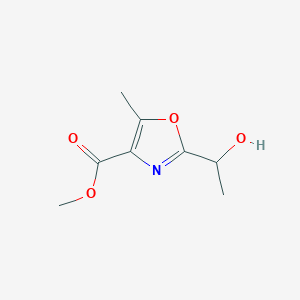

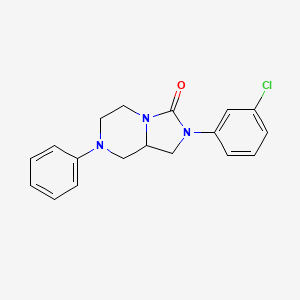
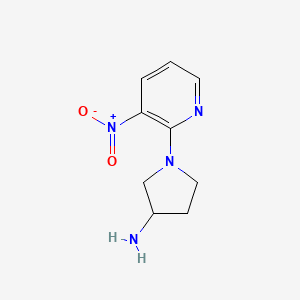

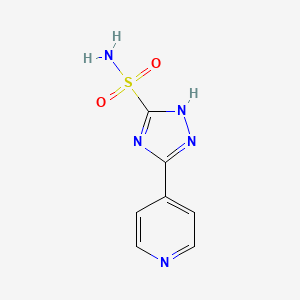
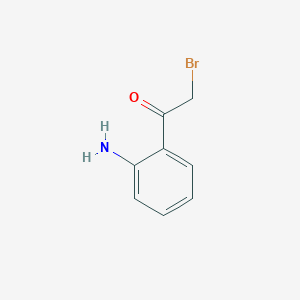
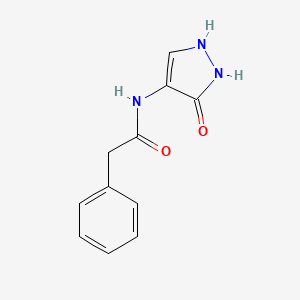
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
